4-Hydroxypentanenitrile

説明

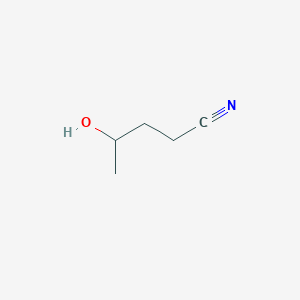

Structure

2D Structure

3D Structure

特性

分子式 |

C5H9NO |

|---|---|

分子量 |

99.13 g/mol |

IUPAC名 |

4-hydroxypentanenitrile |

InChI |

InChI=1S/C5H9NO/c1-5(7)3-2-4-6/h5,7H,2-3H2,1H3 |

InChIキー |

DDAZLAPWOWQGKS-UHFFFAOYSA-N |

正規SMILES |

CC(CCC#N)O |

製品の起源 |

United States |

Synthetic Methodologies for 4 Hydroxypentanenitrile and Analogues

Classical and Established Synthetic Routes

Traditional methods for synthesizing 4-hydroxypentanenitrile and related compounds often involve well-established chemical reactions that are reliable and have been widely used in organic synthesis.

Ring-Opening Reactions of Epoxides and Oxiranes

The ring-opening of epoxides, such as propylene (B89431) oxide, with a cyanide source is a direct method for producing β-hydroxynitriles. researchgate.netthieme-connect.de This reaction is driven by the release of ring strain in the epoxide ring and the formation of a stable carbon-carbon bond. thieme-connect.de The nucleophilic attack of the cyanide ion typically occurs at the less sterically hindered carbon of the epoxide, following an SN2-type mechanism. thieme-connect.de

For instance, the reaction of (±)-propylene oxide with 4-chlorobenzyl cyanide anion yields (±)-2-(4-chlorophenyl)-4-hydroxypentanenitrile. mdpi.com The regiochemistry of the ring-opening can be influenced by the use of Lewis acid catalysts, which activate the epoxide by coordinating to the oxygen atom. thieme-connect.de Double metal cyanide (DMC) complexes have also been shown to be effective catalysts for the ring-opening polymerization of propylene oxide, a process related to the formation of hydroxynitriles. jlu.edu.cnmdpi.comresearchgate.net

Table 1: Ring-Opening Reactions of Epoxides

| Epoxide | Cyanide Source | Catalyst | Product | Reference |

|---|---|---|---|---|

| (±)-Propylene oxide | 4-Chlorobenzyl cyanide | LHMDS | (±)-2-(4-Chlorophenyl)-4-hydroxypentanenitrile | mdpi.com |

| Propylene oxide | Sodium cyanide | Fe3O4@SiO2/BNC | 2-Hydroxy-pentanenitrile | academie-sciences.fr |

Nucleophilic Additions Involving Cyanide Sources

The addition of hydrogen cyanide (HCN) or a cyanide salt to carbonyl compounds, such as aldehydes and ketones, is a fundamental method for preparing hydroxynitriles, also known as cyanohydrins. chemguide.co.uksavemyexams.comlibretexts.orgchemguide.co.uk This reaction involves the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon. savemyexams.comlibretexts.orgdocbrown.info

The reaction is typically carried out by mixing the aldehyde or ketone with a solution of sodium or potassium cyanide in water, with the pH adjusted to around 4-5 with a small amount of sulfuric acid. chemguide.co.uklibretexts.orgchemguide.co.uk This ensures the presence of both hydrogen cyanide and free cyanide ions, which is crucial for the reaction mechanism. chemguide.co.uklibretexts.org For example, the reaction of ethanal with HCN produces 2-hydroxypropanenitrile. chemguide.co.ukchemguide.co.uk

A study describes the treatment of an aldehyde with trimethylsilyl (B98337) cyanide and a catalytic amount of zinc iodide, followed by methanol, to afford (±)-4,4-dimethyl-2-hydroxypentanenitrile. google.com

Table 2: Nucleophilic Addition of Cyanide to Carbonyls

| Carbonyl Compound | Cyanide Source | Conditions | Product | Reference |

|---|---|---|---|---|

| Ethanal | Hydrogen Cyanide | pH 4-5 | 2-Hydroxypropanenitrile | chemguide.co.ukchemguide.co.uk |

| Propanone | Hydrogen Cyanide | pH 4-5 | 2-Hydroxy-2-methylpropanenitrile | chemguide.co.ukchemguide.co.uk |

| Aldehyde | Trimethylsilyl cyanide | Zinc iodide, Methanol | (±)-4,4-Dimethyl-2-hydroxypentanenitrile | google.com |

Reductive Transformations for Hydroxynitrile Formation

Reductive methods offer another avenue for the synthesis of hydroxynitriles, starting from precursors containing either a ketone or a β-lactam functionality.

The reduction of β-ketonitriles is a key step in producing β-hydroxy nitriles. organic-chemistry.org This can be achieved using various reducing agents. For example, the one-pot reduction of α-alkyl-β-ketonitriles to anti γ-amino alcohols can be performed efficiently using a borane/dimethyl sulfide (B99878) complex in the presence of cerium chloride as a Lewis acid. researchgate.net

Enzymatic reductions offer a high degree of stereoselectivity. A recombinant carbonyl reductase from Candida magnoliae has been used for the asymmetric reduction of β-ketonitriles to chiral (R)-β-hydroxy nitriles with high yields and excellent enantioselectivity. organic-chemistry.org Similarly, optically active 3-hydroxypentanenitrile (B3047255) can be prepared by the stereoselective reduction of 3-ketopentanenitrile using an enzyme. google.comgoogle.com

The strained four-membered ring of β-lactams makes them susceptible to ring-opening reactions, which can be exploited for the synthesis of various compounds, including hydroxynitriles. nih.gov A key approach involves the chemoselective reductive opening of the β-lactam ring. For instance, using lithium borohydride (B1222165) (LiBH₄) can lead to the formation of a 3-amino-5-hydroxy pentanenitrile from a β-lactam cyanohydrin hybrid. researchgate.netacs.org This method provides a pathway to orthogonally protected anti,anti-4-amino-3,5-piperidine diols. researchgate.netacs.org

Modern and Stereoselective Synthetic Approaches

Contemporary synthetic strategies increasingly focus on achieving high levels of stereocontrol to produce specific enantiomers or diastereomers of this compound and its analogues. These methods are crucial for the synthesis of chiral drugs and other biologically active molecules.

One notable example is the stereoselective synthesis of the four stereoisomers of 4-(N,N-dibenzylamino)-2,2-dimethyl-3-hydroxypentanenitrile. tandfonline.comtandfonline.comresearchgate.net This was achieved through two main routes:

Non-chelation controlled sodium borohydride reduction of the corresponding α-N,N-dibenzylaminoketones. tandfonline.comresearchgate.net

Aldol-type condensation of optically pure N,N-dibenzylaminoaldehydes with the lithium derivative of isobutyronitrile. tandfonline.comresearchgate.net

Another modern approach involves the asymmetric reduction of β-ketonitriles using biocatalysts. A recombinant carbonyl reductase has been shown to produce (R)-β-hydroxy nitriles with high yields (85–92%) and outstanding enantioselectivity (97–99% ee). organic-chemistry.org These chiral β-hydroxy nitriles can then be converted to optically pure β-hydroxy carboxylic acids through enzymatic hydrolysis. organic-chemistry.org

The development of novel catalysts also plays a significant role. For example, a series of heterogeneous Zn-Co double metal cyanide (DMC) catalysts have been investigated for the ring-opening polymerization of various cyclic monomers, including propylene oxide, which is a precursor for this compound analogues. mdpi.com

Table 3: Stereoselective Synthesis of Hydroxynitrile Analogues

| Precursor | Reagents/Catalyst | Product Stereoisomer | Yield/e.e. | Reference |

|---|---|---|---|---|

| α-N,N-Dibenzylaminoketone | Sodium borohydride | (3S,4S)-aminoalcohol | 84% yield, 92% e.e. | tandfonline.com |

| N,N-Dibenzylaminoaldehyde | Lithium derivative of isobutyronitrile | - | - | tandfonline.comresearchgate.net |

| β-Ketonitriles | Recombinant Carbonyl Reductase (CMCR) | (R)-β-Hydroxy nitriles | 85-92% yield, 97-99% e.e. | organic-chemistry.org |

Biocatalytic Strategies Utilizing Enzymes

Enzymes offer a powerful and selective approach for the synthesis of chiral molecules like this compound. Their high stereoselectivity often eliminates the need for complex protection and deprotection steps common in traditional organic synthesis.

The stereoselective reduction of a precursor ketone, 4-oxopentanenitrile (B1606563), using ketoreductases (KREDs) is a prominent method for producing chiral this compound. nih.gov Ketoreductases, a class of oxidoreductases, catalyze the transfer of a hydride from a cofactor, typically NADPH or NADH, to a ketone substrate, yielding a secondary alcohol. nih.gov The inherent chirality of the enzyme's active site directs the hydride attack to one face of the prochiral ketone, resulting in the formation of a specific stereoisomer of the alcohol.

A variety of microorganisms have been screened for their ability to reduce 4-oxopentanenitrile with high enantioselectivity. For instance, certain ketoreductases can produce (R)-3-hydroxypentanenitrile with an initial enantiomeric excess (ee) of 81.5%. tandfonline.comnih.govoup.com Engineered ketoreductases have become increasingly important, offering broader substrate scope and enhanced selectivities, often surpassing the performance of whole-cell systems like baker's yeast. nih.govrsc.org The development of robust KREDs has made biocatalysis a preferred method for ketone reductions in many industrial applications. researchgate.net

Table 1: Examples of Ketoreductase-Mediated Reduction

| Enzyme Source/Type | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Reductase S1 | 3-Oxopentanenitrile | (R)-3-Hydroxypentanenitrile | 81.5% tandfonline.comnih.govoup.com |

| Microbial Ketoreductases | α-Methyl Keto Nitriles | Chiral α-Methyl Hydroxy Nitriles | High researchgate.net |

This table provides illustrative examples and does not represent an exhaustive list.

Lipases are another class of enzymes widely used in the synthesis of chiral compounds, including this compound analogues. The primary strategy involving lipases is the kinetic resolution of a racemic mixture of the corresponding hydroxy nitrile ester. oup.com In this process, the lipase (B570770) selectively catalyzes the hydrolysis of one enantiomer of the ester at a much faster rate than the other, leading to a mixture of an enantiomerically enriched alcohol and the unreacted ester of the opposite configuration.

For example, the kinetic resolution of racemic esters of 4-hydroxyalkanenitriles has been successfully demonstrated. oup.com Lipase PS from Pseudomonas sp. has shown efficiency in the hydrolysis of (±)-3-cyano-1-phenylpropyl 2-(phenylthio)acetate. oup.com Similarly, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is effective in the transesterification of racemic β-hydroxy nitriles, yielding enantiomerically pure acetates with high enantiomeric excess (>99% ee) and conversions around 50%. researchgate.netwiley.com Combining this enzymatic kinetic resolution with a ruthenium-catalyzed racemization of the slower-reacting alcohol enantiomer allows for a dynamic kinetic resolution, theoretically enabling a 100% yield of the desired enantiomerically pure product. researchgate.netnih.gov

A chemo-enzymatic approach has been developed to produce (R)-3-hydroxypentanenitrile with over 99% ee. This method first involves an enzymatic reduction to obtain an enantiomerically enriched sample, which is then chemically converted to its n-butyrate ester. Subsequent lipase-catalyzed enantioselective hydrolysis of this ester effectively removes the remaining minor enantiomer, significantly enhancing the optical purity of the final product. tandfonline.comnih.govoup.com

Table 2: Lipase-Catalyzed Resolutions for Hydroxynitriles

| Lipase Source | Substrate | Reaction Type | Product(s) | Key Findings |

|---|---|---|---|---|

| Pseudomonas sp. (Lipase PS) | (±)-3-cyano-1-phenylpropyl 2-(phenylthio)acetate | Hydrolysis | Optically active 4-hydroxyalkanenitriles | First demonstration of lipase-catalyzed enantioselective hydrolysis of 4-hydroxyalkanenitrile esters. oup.com |

| Candida antarctica Lipase B (CALB, N-435) | Racemic β-hydroxy nitriles | Transesterification | Enantiomerically pure acetates and alcohols | High E-values (40 to >1000) and >99% ee for the acetates. researchgate.netwiley.com |

| Various Lipases | 3(RS)-Hydroxy-2-methylenebutanenitrile | Transesterification/Hydrolysis | Optically pure β-hydroxy-nitriles and acetates | Novozyme 435 showed excellent results. semanticscholar.org |

This table summarizes key findings from different studies and is not exhaustive.

Aldolases catalyze stereoselective aldol (B89426) addition reactions, forming a new carbon-carbon bond and creating up to two new chiral centers. While direct synthesis of this compound using this method is less commonly reported, aldolases are used to synthesize structurally related chiral compounds. For instance, D-fructose-1,6-bisphosphate aldolase (B8822740) has been used in the synthesis of aminocyclitols through the reaction of N-Cbz aminoaldehydes with dihydroxyacetone phosphate (B84403) (DHAP). uniovi.es This demonstrates the potential of aldolases for creating chiral polyhydroxylated structures that can be precursors to various functionalized molecules. Hydroxynitrile lyases (HNLs), which primarily catalyze the formation of cyanohydrins, can also catalyze asymmetric nitroaldol (Henry) reactions, producing chiral β-nitro alcohols, which are structurally analogous to β-hydroxy nitriles. researchgate.net

Aldol-Type Condensation Reactions

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. magritek.comsrmist.edu.in It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound. magritek.com A variation of this, the aldol-type condensation, can be used to synthesize analogues of this compound. For example, the four stereoisomers of 4-(N,N-dibenzylamino)-2,2-dimethyl-3-hydroxypentanenitrile have been synthesized via an aldol-type condensation of optically pure N,N-dibenzylaminoaldehydes with the lithium derivative of isobutyronitrile. tandfonline.comresearchgate.net This reaction proceeds through the nucleophilic attack of the nitrile-stabilized carbanion on the aldehyde, forming the desired β-hydroxy nitrile structure. tandfonline.comresearchgate.net

The Mukaiyama aldol reaction, which uses a silyl (B83357) enol ether as the nucleophile and is promoted by a Lewis acid, is another powerful variant for forming β-hydroxy carbonyl compounds. richmond.edu When (trimethylsilyl)acetonitrile (B92778) is reacted with an aldehyde in the presence of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), a nitrile aldol addition occurs, yielding a β-hydroxy nitrile. richmond.edu

Oxidative Conversions of Amines to Nitriles

The conversion of primary amines to nitriles is a valuable transformation in organic synthesis. This can be particularly useful for synthesizing hydroxynitriles from the corresponding amino alcohols, where the amine group is selectively oxidized while the hydroxyl group remains intact.

A combination of o-Iodoxybenzoic acid (IBX) and molecular iodine (I₂) in a solvent like dimethyl sulfoxide (B87167) (DMSO) has been shown to be an efficient system for the oxidative conversion of primary amines to nitriles. thieme-connect.comthieme-connect.desorbonne-universite.fr This method is noteworthy for its selectivity; it can oxidize a primary amine to a nitrile in the presence of a primary hydroxyl group within the same molecule. thieme-connect.comthieme-connect.desorbonne-universite.fr This allows for the direct synthesis of hydroxynitriles from amino alcohols. The reaction proceeds under mild conditions (e.g., 65 °C) and provides good to excellent yields. thieme-connect.comthieme-connect.de The use of the thermally stable reagent IBX and inexpensive molecular iodine are advantages of this method. thieme-connect.de The proposed mechanism involves the in-situ formation of an imine, which is then further oxidized to the nitrile. orientjchem.orgorganic-chemistry.org

Table 3: IBX/Iodine Mediated Oxidation of Amines to Nitriles

| Substrate Type | Reagents | Solvent | Temperature | Product | Key Feature |

|---|---|---|---|---|---|

| Primary Amines | IBX/I₂ | DMSO | 65 °C | Nitriles | Good to excellent yields. thieme-connect.comthieme-connect.de |

| Amino Alcohols (with primary -OH) | IBX/I₂ | DMSO | 65 °C | Hydroxynitriles | Selective oxidation of the amine group. thieme-connect.comthieme-connect.desorbonne-universite.fr |

This table highlights the general conditions and selectivity of the IBX/Iodine oxidation system.

Oxidative Cleavage of Chiral Inductors in Amino Diols

The synthesis of enantiopure hydroxynitriles can be achieved through the oxidative removal of a chiral auxiliary from an amino diol precursor. A notable strategy involves the conversion of (R)-phenylglycinol-derived oxazolopiperidone lactams into open-chain enantiopure amino diols. tdx.cat These amino diols can then be transformed into the desired 5-hydroxypentanenitriles. tdx.catresearchgate.net

This conversion is accomplished via an oxidative cleavage of the secondary amino group, a reaction mediated by iodine in the presence of ammonia (B1221849) (I₂/NH₃). tdx.cat This process effectively removes the chiral inductor, yielding the target hydroxynitrile. An alternative but related method for oxidative cleavage utilizes periodic acid compounds, such as periodic acid or its salts. google.com The use of a periodic acid salt is often preferred as it allows the reaction to proceed under neutral conditions, which helps to prevent epimerization and maintain the stereochemical integrity of the product. google.com

The general transformation can be summarized as follows:

Step 1: Stereoselective preparation of a chiral amino diol, often starting from a chiral lactam. tdx.catresearchgate.net

Step 2: Oxidative cleavage of the C-N bond of the chiral auxiliary to unmask the nitrile precursor and generate the final hydroxynitrile. tdx.cat

This methodology provides a valuable route to chiral building blocks like substituted 5-hydroxypentanenitriles from readily available chiral lactams. researchgate.net

Oxygen Transfer Reactions from Haloalkyl Amides

A novel and efficient method for synthesizing hydroxyalkyl nitriles involves a phenylboronic acid-catalyzed oxygen transfer reaction. nih.govresearchmap.jp This reaction utilizes haloalkyl amides as starting materials and proceeds through sequential dehydration and hydrolysis to yield the corresponding hydroxyalkyl nitrile. nih.govresearchgate.net This transition metal-free approach is significant because it circumvents the need for harsh dehydrating agents or transition metal catalysts that are often required for converting amides to nitriles. atlas.jp

The reaction demonstrates broad applicability with various haloalkyl amides. For instance, primary alkyl bromides, iodides, and chlorides bearing an amide moiety can be successfully converted into the hydroxyalkyl nitrile product. atlas.jp The reaction is also effective for secondary alkyl halides and cyclic haloalkyl amides. atlas.jp A key finding from ¹⁸O-labeling studies is that the oxygen atom of the hydroxyl group in the final product originates from the phenylboronic acid catalyst. atlas.jp The catalyst can be recovered as triphenylboroxine and reused without a discernible loss in catalytic activity. nih.govatlas.jp

The effectiveness of this reaction with different substrates is detailed in the table below.

| Starting Material (Haloalkyl Amide) | Leaving Group | Product | Yield (%) | Citation |

| Primary Alkyl Amide | Br | Hydroxyalkyl Nitrile | 80% | atlas.jp |

| Primary Alkyl Amide | I | Hydroxyalkyl Nitrile | 74% | atlas.jp |

| Primary Alkyl Amide | Cl | Hydroxyalkyl Nitrile | 47% | atlas.jp |

| Secondary Alkyl Amide | Br | Hydroxyalkyl Nitrile | 91% | atlas.jp |

| Secondary Alkyl Amide | Cl | Hydroxyalkyl Nitrile | 82% | atlas.jp |

| Cyclic Haloalkyl Amide | - | Hydroxyalkyl Nitrile | 63% | atlas.jp |

| Oxygen-Tethered Substrate | - | Hydroxyalkyl Nitrile | 75% | atlas.jp |

Synthesis of Derivatized and Substituted 4-Hydroxypentanenitriles

Halogenated Analogues (e.g., Trifluoro-substituted)

The synthesis of halogenated hydroxypentanenitriles, such as trifluoro-substituted analogues, has been documented. One specific example is the preparation of 5,5,5-trifluoro-2-hydroxypentanenitrile. universiteitleiden.nl The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, which is a common strategy in the development of pharmaceuticals and agrochemicals. researchgate.net The synthesis of such compounds often involves using trifluoromethylated building blocks. For example, trifluoromethyl-substituted 1,3-diketones can be used to create more complex molecules like 3-hydroxy-pent-4-yn-1-ones, which serve as precursors to other functionalized compounds. researchgate.net

Amino-Substituted Hydroxypentanenitriles

Methods for the stereoselective synthesis of amino-substituted hydroxypentanenitriles have been developed, yielding compounds with multiple stereocenters. A notable example is the synthesis of the four stereoisomers of 4-(N,N-dibenzylamino)-2,2-dimethyl-3-hydroxypentanenitrile. tandfonline.com Two primary synthetic routes were employed to achieve this.

The two distinct strategies for synthesizing these diastereomeric amino-hydroxynitriles are summarized below. tandfonline.com

| Method | Description | Starting Materials | Product Type | Citation |

| Method 1 | Non-chelation controlled reduction of the corresponding ketone. | α-(N,N-Dibenzylamino)ketones, Sodium borohydride | A pair of diastereomeric amino-hydroxynitriles | tandfonline.com |

| Method 2 | Aldol-type condensation. | Optically pure N,N-dibenzylaminoaldehydes, Lithium derivative of isobutyronitrile | A different pair of diastereomeric amino-hydroxynitriles | tandfonline.com |

Another general approach involves the conversion of chiral lactams into enantiopure building blocks, which can then be used to produce amino-substituted hydroxynitriles. tdx.catresearchgate.net This highlights the utility of lactam-based strategies in accessing complex and stereochemically rich molecules.

O-Protected Hydroxynitrile Derivatives

Due to the potential instability and tendency of free cyanohydrins to racemize, especially under basic conditions, the hydroxyl group is often protected during synthesis. rsc.org Various protecting groups can be installed, frequently under acidic conditions, to ensure stability for subsequent reactions. rsc.orgru.nl

A range of O-protected hydroxynitrile derivatives can be synthesized using different protecting groups and reaction conditions. tdx.catresearchgate.net Flow chemistry, in particular, has emerged as a powerful tool for the safe and efficient synthesis of protected cyanohydrins. rsc.orgru.nl

The table below outlines several protecting groups used for hydroxynitriles and the methods for their introduction.

The development of these protection strategies, especially those integrated into continuous flow systems, facilitates the safe handling of reagents and the production of stable, enantiopure hydroxynitrile building blocks for further synthetic applications. rsc.orgru.nl

Stereochemical Aspects in 4 Hydroxypentanenitrile Chemistry

Enantioselective and Diastereoselective Methodologies

The synthesis of specific stereoisomers of 4-hydroxypentanenitrile is a critical area of research, driven by the demand for enantiomerically pure compounds in various fields, including pharmaceuticals and fine chemical synthesis. oup.com

Application of Chiral Catalysts and Auxiliaries

The use of chiral catalysts and auxiliaries is a cornerstone of asymmetric synthesis, enabling the preferential formation of one enantiomer over the other.

Chiral Auxiliaries : These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. In the context of this compound synthesis, camphor-derived seleno chiral auxiliaries have been investigated. scholaris.ca For instance, the cyclofunctionalization of certain precursors using these auxiliaries can lead to the formation of products with controlled stereochemistry. scholaris.ca While direct synthesis of this compound using this specific auxiliary is not detailed, the principle of using such auxiliaries to control stereochemistry is well-established. scholaris.cascispace.com

Chiral Catalysts : Asymmetric catalysis provides a more atom-economical approach to enantioselective synthesis. For the synthesis of (3R)-3-Hydroxypentanenitrile, chiral catalysts such as Jacobsen's thiourea (B124793) catalysts have been proposed to achieve high enantiomeric excess (ee). These catalysts can direct the addition of a cyanide source to a carbonyl precursor, leading to ee values exceeding 90%.

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a powerful method for separating a racemic mixture of chiral molecules. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, often an enzyme.

Enzymatic Kinetic Resolution : Lipases are a class of enzymes frequently employed for the kinetic resolution of alcohols. In the case of 4-hydroxyalkanenitriles, lipase-catalyzed enantioselective hydrolysis of their esters has been demonstrated. oup.com For example, the hydrolysis of racemic esters of this compound using lipase (B570770) PS (from Pseudomonas sp.) can achieve efficient optical resolution. oup.com This method has proven particularly effective for 4-aryl-4-hydroxyalkanenitriles, yielding products with high enantiomeric purity. oup.com

A chemo-enzymatic approach has also been developed for producing (R)-3-hydroxypentanenitrile with over 99% ee. tandfonline.com This process involves an initial enantioselective enzymatic reduction of 3-oxopentanenitrile, followed by lipase-catalyzed hydrolysis of the resulting ester to enhance the optical purity. tandfonline.comresearchgate.net

Table 1: Enzymatic Kinetic Resolution of 4-Aryl-4-hydroxyalkanenitriles

| Substrate (Ester of 4-hydroxyalkanenitrile) | Enzyme | Enantiomeric Excess (ee) of Alcohol | Reference |

| (±)-3-cyano-1-phenylpropyl 2-(phenylthio)acetate | Lipase PS | 97% | oup.com |

This table summarizes the enantiomeric excess achieved in the lipase-catalyzed hydrolysis of a model 4-aryl-4-hydroxyalkanenitrile ester.

Diastereomeric Control in Synthetic Sequences

When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) becomes crucial.

Aldol-Type Condensation : The synthesis of the four stereoisomers of 4-(N,N-dibenzylamino)-2,2-dimethyl-3-hydroxypentanenitrile has been achieved through methods including an Aldol-type condensation. researchgate.net This reaction involved the condensation of optically pure N,N-dibenzylaminoaldehydes with the lithium derivative of isobutyronitrile, demonstrating control over the formation of the new stereocenter. researchgate.net

Ring-Opening Reactions : The LHMDS-mediated ring-opening of (±)-propylene oxide with 4-chlorobenzyl cyanide yields (±)-2-(4-chlorophenyl)-4-hydroxypentanenitrile with a diastereomeric ratio of approximately 6:4. mdpi.com This indicates a degree of diastereoselectivity in the nucleophilic attack of the cyanide anion on the epoxide.

Reduction of β-Lactam Cyanohydrins : A stereocontrolled route to orthogonally protected anti,anti-4-amino-3,5-piperidine diols involves the chemoselective reductive opening of a β-lactam ring to form a 3-amino-5-hydroxy pentanenitrile derivative. acs.orgnih.govresearchgate.net This process highlights the control of diastereoselectivity in the synthesis of complex molecules derived from hydroxypentanenitrile structures.

Stereocontrolled Cyclization Reactions

The stereochemistry of this compound and its derivatives can direct the outcome of subsequent cyclization reactions.

Cyclization of Cyanomesylate Derivatives : In the synthesis of substituted piperidines, a conveniently functionalized cyanomesylate derivative, formed from a 3-amino-5-hydroxy pentanenitrile intermediate, undergoes reductive cyclization. acs.orgnih.govresearchgate.net The stereocenters established in the initial steps guide the formation of the cyclic product with a specific stereochemistry.

Cyclofunctionalization : As mentioned earlier, camphorseleno chiral auxiliaries have been used in cyclofunctionalization reactions that can produce γ-butyrolactone and 4-(camphorseleno)-3-hydroxypentanenitrile with excellent diastereomeric excesses (90-97%). scholaris.ca

Determination and Monitoring of Chiral Purity

Accurate determination of the enantiomeric composition of this compound is essential to validate the effectiveness of stereoselective synthetic methods.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a primary analytical technique for separating and quantifying enantiomers. chromatographyonline.com

Methodology : This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times. chromatographyonline.com For the analysis of 3-hydroxypentanenitrile (B3047255), capillary gas chromatography with a chiral column (Chiraldex G-TA) has been used to separate the (R) and (S) enantiomers. google.com While this is a GC method, the principle is analogous to chiral HPLC. The separation of enantiomers of related hydroxy nitriles has also been achieved using chiral HPLC columns like Chiralcel OB. wiley-vch.de

Applications : Chiral HPLC is crucial for determining the enantiomeric excess (ee) of products from enantioselective reactions and kinetic resolutions. oup.comchromatographyonline.com For instance, after a lipase-catalyzed resolution, the ee of the resulting 4-hydroxyalkanenitrile can be precisely measured by chiral HPLC. oup.com The effectiveness of a chiral separation is often evaluated by the resolution factor between the enantiomer peaks, with a baseline separation being ideal. researchgate.net

Table 2: Analytical Conditions for Chiral Separation of Hydroxynitriles

| Analytical Method | Column | Mobile Phase / Carrier Gas | Detection | Application | Reference |

| Capillary Gas Chromatography | Chiraldex G-TA | Helium | FID | Separation of (R)- and (S)-3-hydroxypentanenitrile | google.com |

| Chiral HPLC | Chiralcel OB | Hexane (B92381): 2-propanol | Not specified | Determination of enantioselectivity in acylation of 1-phenylethanol | wiley-vch.de |

This table provides examples of chromatographic conditions used for the chiral separation of hydroxynitriles.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the stereochemical properties of chiral molecules. ntu.edu.sg The fundamental principle of CD spectroscopy lies in the differential absorption of left-handed and right-handed circularly polarized light by a chiral chromophore. ntu.edu.sgcreative-proteomics.com An achiral molecule will not exhibit a CD spectrum, while a chiral molecule will produce a unique spectrum. The two enantiomers of a chiral compound, such as (R)- and (S)-4-hydroxypentanenitrile, will produce CD spectra that are exact mirror images of each other, with equal magnitude but opposite signs. illinois.edu

The chromophore in this compound is the nitrile group (-C≡N), which undergoes electronic transitions in the far-UV region. While the hydroxyl group itself is not a strong chromophore in the accessible UV range, its position on the chiral carbon atom perturbs the electronic environment of the nitrile group, making the resulting CD signal sensitive to the absolute configuration at C4.

The spectrum, which plots molar ellipticity [θ] against wavelength, can be used to determine the absolute configuration of a sample by comparing it to the known spectrum of a standard or by comparing it with spectra predicted by ab initio calculations. nih.gov Although detailed experimental CD spectra for this compound are not extensively published in readily available literature, the technique remains a primary method for such analysis.

The table below illustrates a hypothetical CD spectrum for the enantiomers of this compound, demonstrating the mirror-image relationship. The sign of the Cotton effect (the peak of the curve) is directly related to the absolute configuration.

Table 1: Representative Circular Dichroism Data for Enantiomers This table is a conceptual representation to illustrate the principles of CD spectroscopy for a pair of enantiomers and does not represent experimentally verified data for this compound.

| Wavelength (nm) | (R)-4-Hydroxypentanenitrile Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | (S)-4-Hydroxypentanenitrile Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 230 | +50 | -50 |

| 220 | +1500 | -1500 |

| 210 | +800 | -800 |

| 200 | -200 | +200 |

Absolute Configuration Assignment Methodologies

Determining the absolute three-dimensional arrangement of atoms at a stereocenter is known as assigning the absolute configuration (e.g., R or S). libretexts.org While CD spectroscopy is one method, it often requires a reference compound of known configuration. When no such standard is available, other non-empirical methods are necessary. For chiral alcohols like this compound, derivatization to form diastereomers that can be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy is a common and reliable strategy. aps.org

Spectroscopic Analysis of Chiral Derivatives (e.g., MTPA Esters)

One of the most widely used methods for determining the absolute configuration of chiral secondary alcohols is the analysis of their diastereomeric esters formed with α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. umn.edunih.gov Research confirms that the absolute configuration of optically active this compound has been assigned using ¹H NMR analysis of its corresponding (+)-MTPA esters. Current time information in Bangkok, TH.

The methodology involves two parallel reactions where the chiral alcohol is esterified with both the (R)- and (S)-enantiomers of MTPA chloride, producing a pair of diastereomeric MTPA esters. umn.edu

(R/S)-4-Hydroxypentanenitrile + (R)-MTPA-Cl → (R,R)-MTPA Ester (R/S)-4-Hydroxypentanenitrile + (S)-MTPA-Cl → (S,R)-MTPA Ester

These diastereomers, unlike enantiomers, have different physical properties and, crucially, distinct NMR spectra. springernature.com The basis for the analysis is the anisotropic effect of the phenyl ring in the MTPA moiety, which shields or deshields nearby protons in a predictable way. According to the established conformational model of the MTPA esters, the ester carbonyl, the trifluoromethyl group, and the C-O bond of the alcohol moiety are arranged in a syn-planar conformation to minimize steric interactions. umn.edu In this conformation, the substituents on the chiral carbon of the alcohol (in this case, the methyl group and the ethylnitrile group) lie on opposite sides of the MTPA phenyl ring.

By comparing the ¹H NMR spectra of the (R)-MTPA ester and the (S)-MTPA ester, the chemical shift difference (Δδ) for each proton is calculated as Δδ = δ(S) - δ(R) .

Protons that lie on one side of the Mosher ester plane will have a positive Δδ value.

Protons that lie on the other side will have a negative Δδ value.

By assigning the signals in the NMR spectrum and analyzing the sign of the Δδ values, the absolute configuration of the original alcohol can be determined.

Table 2: Illustrative ¹H NMR Data for Mosher's Ester Analysis of this compound This table presents a hypothetical data set to explain the application of Mosher's method. The chemical shifts (δ) and Δδ values are representative and not from a specific published experiment.

| Proton Assignment | (R)-Ester δ (ppm) | (S)-Ester δ (ppm) | Δδ (δS - δR) | Inferred Configuration |

| H-5 (CH₃) | 1.30 | 1.25 | -0.05 | (R) |

| H-3 (CH₂) | 1.90 | 1.98 | +0.08 | |

| H-2 (CH₂CN) | 2.55 | 2.65 | +0.10 |

In this illustrative model, the negative sign of Δδ for the methyl protons (H-5) and the positive signs for the ethylnitrile protons (H-2, H-3) would allow for the assignment of the (R) configuration to the chiral center at C4.

Chemical Transformations and Reactivity Profiles of 4 Hydroxypentanenitrile

Functional Group Interconversions at the Hydroxyl Moiety

The secondary hydroxyl group in 4-hydroxypentanenitrile is a prime site for a variety of chemical transformations, including oxidation, derivatization to enhance its leaving group ability, nucleophilic substitution, and etherification.

Oxidation to Carbonyl Compounds

The secondary alcohol functionality of this compound can be readily oxidized to the corresponding ketone, 4-oxopentanenitrile (B1606563). This transformation is a fundamental process in organic synthesis, and several established methods can be employed to achieve this conversion with high efficiency. Common oxidizing agents for this purpose include chromium-based reagents and activated dimethyl sulfoxide (B87167) (DMSO) systems.

One widely used method is the Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid. This strong oxidizing agent effectively converts secondary alcohols to ketones. Another common method is the Swern oxidation, which employs oxalyl chloride or trifluoroacetic anhydride to activate DMSO, followed by the addition of the alcohol and a hindered base like triethylamine. The Swern oxidation is known for its mild reaction conditions and broad functional group tolerance.

Table 1: Representative Conditions for the Oxidation of this compound to 4-Oxopentanenitrile

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 - 25 | 1 - 4 | 80 - 90 |

| Swern Oxidation ((COCl)₂/DMSO, Et₃N) | Dichloromethane | -78 to 25 | 2 - 6 | 85 - 95 |

Derivatization to Form Leaving Groups (e.g., Tosylates)

The hydroxyl group of an alcohol is a poor leaving group in nucleophilic substitution reactions. Therefore, it is often necessary to convert it into a better leaving group, such as a tosylate. The tosylation of this compound can be achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine. Pyridine serves to neutralize the hydrochloric acid byproduct formed during the reaction. This reaction proceeds with retention of configuration at the chiral center, if applicable. The resulting 4-tosyloxypentanenitrile is an excellent substrate for subsequent nucleophilic substitution reactions.

Table 2: Typical Conditions for the Tosylation of this compound

| Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| p-Toluenesulfonyl chloride (TsCl) | Pyridine | Dichloromethane | 0 - 25 | 4 - 12 | 90 - 98 |

Nucleophilic Substitution Reactions

Once the hydroxyl group has been converted to a good leaving group, such as a tosylate, the carbon atom to which it is attached becomes susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an S_N2 mechanism, which results in an inversion of stereochemistry at the reaction center. A variety of nucleophiles can be employed to introduce new functional groups into the molecule. For example, reaction with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) will yield 4-azidopentanenitrile.

Table 3: Example of Nucleophilic Substitution on 4-Tosyloxypentanenitrile

| Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Product | Typical Yield (%) |

| Sodium Azide (NaN₃) | DMF | 50 - 80 | 6 - 18 | 4-Azidopentanenitrile | 85 - 95 |

Etherification Reactions

The hydroxyl group of this compound can be converted into an ether through various etherification methods. The Williamson ether synthesis is a classic and widely used method for this transformation. ic.ac.ukmasterorganicchemistry.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an S_N2 reaction. ic.ac.uk For instance, treatment of this compound with sodium hydride followed by the addition of methyl iodide would yield 4-methoxypentanenitrile.

Table 4: Representative Conditions for the Williamson Ether Synthesis of this compound

| Base | Alkyl Halide | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) | 0 - 25 | 3 - 8 | 75 - 85 |

Transformations of the Nitrile Moiety

The nitrile group is a versatile functional group that can undergo a variety of transformations, most notably reduction to a primary amine.

Reduction to Amines

The nitrile functionality of this compound can be reduced to a primary amine, yielding 5-amino-2-pentanol. This transformation is of significant synthetic importance as it provides access to amino alcohols, which are valuable building blocks in medicinal chemistry and materials science. The reduction can be achieved using several powerful reducing agents.

One of the most common methods for the reduction of nitriles is the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. ic.ac.ukyoutube.com LiAlH₄ is a potent reducing agent capable of reducing a wide range of functional groups, including nitriles.

Alternatively, catalytic hydrogenation can be employed. This method involves the use of hydrogen gas in the presence of a metal catalyst. Raney Nickel is a frequently used catalyst for the hydrogenation of nitriles, often requiring elevated pressures and temperatures to proceed efficiently. masterorganicchemistry.commdpi.com

Table 5: Conditions for the Reduction of the Nitrile Moiety in this compound

| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Typical Yield (%) |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | 0 - 35 | 1 | 4 - 12 | 80 - 90 |

| Raney Nickel / H₂ | Ethanol/Methanol | 50 - 100 | 50 - 100 | 12 - 24 | 70 - 85 |

Hydrolysis to Carboxylic Acids

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. For this compound, this hydrolysis can be effectively achieved under both acidic and alkaline conditions, proceeding through an amide intermediate.

CH₃CH(OH)CH₂CH₂CN + 2H₂O + H⁺ → CH₃CH(OH)CH₂CH₂COOH + NH₄⁺ libretexts.org

In alkaline hydrolysis, this compound is heated with a base, such as sodium hydroxide solution. The hydroxide ion acts as the nucleophile, attacking the nitrile carbon. This process also proceeds through the 4-hydroxypentanamide intermediate. However, in the basic medium, the final carboxylic acid is deprotonated to form a carboxylate salt, in this case, sodium 4-hydroxypentanoate. Ammonia (B1221849) gas is also evolved during this reaction. chemistrysteps.comlibretexts.orgchemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org

The reaction sequence under alkaline conditions is:

CH₃CH(OH)CH₂CH₂CN + OH⁻ + H₂O → CH₃CH(OH)CH₂CH₂CONH₂ + OH⁻

CH₃CH(OH)CH₂CH₂CONH₂ + OH⁻ → CH₃CH(OH)CH₂CH₂COO⁻ + NH₃

CH₃CH(OH)CH₂CH₂COO⁻ + H⁺ → CH₃CH(OH)CH₂CH₂COOH

Table 1: Comparison of Hydrolysis Conditions for this compound

| Condition | Reagents | Intermediate | Final Products |

| Acidic | Dilute HCl, Heat | 4-Hydroxypentanamide | 4-Hydroxypentanoic acid, Ammonium (B1175870) chloride |

| Alkaline | NaOH solution, Heat | 4-Hydroxypentanamide | Sodium 4-hydroxypentanoate, Ammonia |

Formation of Cyanohydrin Esters

Cyanohydrins, or hydroxynitriles, are valuable precursors in organic synthesis. wikipedia.org The hydroxyl group of this compound can undergo esterification to form cyanohydrin esters. A direct, one-step process for this transformation involves reacting a carboxylic acid anhydride with an alkali metal cyanide and an alkali metal borohydride (B1222165). google.com While this specific reaction has not been detailed for this compound, the general method provides a viable pathway.

For instance, the reaction of this compound with acetic anhydride in the presence of sodium cyanide and sodium borohydride would be expected to yield 4-cyanopentan-2-yl acetate (B1210297). The reaction mechanism likely involves the formation of an intermediate that is then reduced in situ.

Another approach involves the enzymatic kinetic resolution of racemic cyanohydrin esters. This method utilizes enzymes to selectively catalyze the reaction of one enantiomer, allowing for the separation of chiral compounds. taylorandfrancis.com

Table 2: Potential Reagents for the Formation of a Cyanohydrin Ester from this compound

| Carboxylic Acid Source | Cyanide Source | Reducing Agent | Expected Product |

| Acetic Anhydride | Sodium Cyanide | Sodium Borohydride | 4-cyanopentan-2-yl acetate |

| Propanoic Anhydride | Potassium Cyanide | Sodium Borohydride | 4-cyanopentan-2-yl propanoate |

Intramolecular Cyclization and Ring-Forming Reactions

The bifunctional nature of this compound, containing both a hydroxyl and a nitrile group, allows for various intramolecular cyclization reactions to form cyclic structures.

Formation of Cyclopropane Rings

The synthesis of nitrile-substituted cyclopropanes can be achieved through methods such as Michael-initiated ring closure. researchgate.net For a molecule like this compound, derivatization would be necessary to introduce the required functionality for such a cyclization. For example, conversion of the hydroxyl group to a leaving group and introduction of an activating group adjacent to the nitrile could facilitate an intramolecular nucleophilic attack to form a cyclopropane ring.

Research on the synthesis of cyclopropane-containing compounds has explored various catalytic methods, including the use of cobalt and rhodium complexes for cyclopropanation reactions. organic-chemistry.orgnih.gov These methods often involve the reaction of an alkene with a diazo compound. To apply this to this compound, it would first need to be converted into a suitable olefinic precursor.

Access to Nitrogen-Containing Heterocycles

The nitrile group in this compound can be reduced to a primary amine, yielding 5-amino-2-pentanol. This amino alcohol is a suitable precursor for the synthesis of nitrogen-containing heterocycles. Intramolecular cyclization of 5-amino-2-pentanol can lead to the formation of substituted piperidines. This cyclization can be promoted by dehydrating agents or under conditions that facilitate the conversion of the hydroxyl group into a good leaving group.

The synthesis of piperidines is a significant area of research due to their prevalence in pharmaceuticals. nih.gov Various methods for piperidine synthesis involve the cyclization of linear precursors. nih.govdtic.mil For instance, the intramolecular reductive amination of δ-ketoamines is a common strategy. In the case of 5-amino-2-pentanol, oxidation of the secondary alcohol to a ketone would provide the necessary precursor for such a cyclization.

Furthermore, the synthesis of pyrrolidines, five-membered nitrogen-containing heterocycles, can be achieved from various acyclic starting materials. nih.govresearchgate.net While the direct conversion of this compound to a pyrrolidine is less straightforward, modification of its functional groups could provide a substrate for known pyrrolidine synthesis methodologies.

Table 3: Potential Heterocyclic Products from this compound Derivatives

| Precursor | Reaction Type | Heterocyclic Product |

| 5-Amino-2-pentanol | Intramolecular Dehydration/Cyclization | Substituted Piperidine |

| 5-Amino-2-pentanone | Intramolecular Reductive Amination | Substituted Piperidine |

Mechanistic Investigations of Reaction Pathways

The reactions of this compound are governed by well-understood mechanistic principles.

Nitrile Hydrolysis: The mechanism of both acid- and base-catalyzed nitrile hydrolysis proceeds through a common amide intermediate. In the acid-catalyzed pathway, the reaction is initiated by protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. youtube.comyoutube.com A series of proton transfers leads to the tautomeric imidic acid, which then rearranges to the more stable amide. chemistrysteps.com Further hydrolysis of the amide under acidic conditions involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water and subsequent elimination of ammonia. youtube.comyoutube.com In the base-catalyzed mechanism, the hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form the imidic acid, which then tautomerizes to the amide. chemistrysteps.com The amide is then hydrolyzed by nucleophilic acyl substitution, involving the attack of a hydroxide ion on the carbonyl carbon and elimination of the amide ion, which is subsequently protonated to ammonia.

Intramolecular Friedel-Crafts Alkylation: For related systems, the mechanism involves the generation of a carbocation electrophile from the alkyl side chain. mt.com This is typically achieved by reacting an alcohol with a strong acid or an alkyl halide with a Lewis acid. mt.com The carbocation then attacks the electron-rich aromatic ring in a classic electrophilic aromatic substitution. A sigma complex (arenium ion) is formed as an intermediate, which then loses a proton to restore the aromaticity of the ring, yielding the cyclized product. mt.com

Heterocycle Formation: The mechanistic pathways for the formation of nitrogen-containing heterocycles from derivatives of this compound would depend on the specific synthetic route. For the cyclization of 5-amino-2-pentanol, the mechanism would likely involve protonation of the hydroxyl group, followed by its departure as a water molecule. The resulting carbocation would then be trapped by the nucleophilic amino group to form the piperidine ring. Alternatively, under different conditions, an S_N2-type reaction could occur where the amino group directly displaces a previously activated hydroxyl group (e.g., a tosylate).

SN2 Type Reaction Mechanisms

One of the significant reactions of γ-hydroxy nitriles, such as this compound, is intramolecular cyclization, which can proceed via a mechanism analogous to an SN2 reaction. This process is typically initiated by the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide. The resulting alkoxide can then attack the electrophilic carbon of the nitrile group.

The general steps for this intramolecular reaction are:

Deprotonation: A base removes the proton from the hydroxyl group, creating an alkoxide intermediate.

Nucleophilic Attack: The negatively charged oxygen atom attacks the carbon of the nitrile group. This intramolecular attack is favored due to the formation of a stable five-membered ring intermediate.

Cyclization: The attack results in the formation of a cyclic iminoether.

Hydrolysis: Subsequent hydrolysis of the iminoether leads to the formation of a γ-lactone.

This transformation from a γ-hydroxy nitrile to a γ-lactone is a valuable synthetic route in organic chemistry.

| Step | Reactant | Reagent/Condition | Intermediate | Product |

| 1 | This compound | Base (e.g., NaH) | 4-oxido-pentanenitrile | - |

| 2 | 4-oxido-pentanenitrile | Intramolecular | Cyclic iminoether precursor | - |

| 3 | Cyclic iminoether precursor | Acidic or basic workup | Cyclic iminoether | γ-Valerolactone |

Proposed Mechanisms for Oxidative Cleavage

While direct oxidative cleavage of the carbon backbone of this compound is not a commonly cited reaction, a plausible pathway can be proposed involving the oxidation of the secondary alcohol followed by further reaction. The oxidative cleavage of organic molecules often involves breaking carbon-carbon bonds to form smaller molecules with carbon-oxygen double bonds. masterorganicchemistry.com

A proposed two-stage mechanism could be:

Oxidation of the Alcohol: The secondary hydroxyl group of this compound can be oxidized using a standard oxidizing agent (e.g., PCC, DMP, or Swern oxidation) to yield the corresponding ketone, 4-oxopentanenitrile (a γ-keto nitrile).

Carbon-Carbon Bond Cleavage: The resulting γ-keto nitrile could then undergo cleavage under specific oxidative conditions. One possible mechanism is a Baeyer-Villiger-type oxidation. In this reaction, a peroxy acid would react with the ketone to insert an oxygen atom adjacent to the carbonyl group, forming an ester. This would cleave the C-C bond between the carbonyl carbon and the adjacent carbon, leading to the formation of an acetate and a shorter-chain nitrile.

The general principle of oxidative cleavage involves the conversion of C-C bonds into C-O bonds, often utilizing strong oxidizing agents like ozone or potassium permanganate, though these are more typically used for cleaving alkenes and alkynes. masterorganicchemistry.com

| Stage | Starting Material | Reagent | Intermediate Product | Potential Final Products |

| 1 | This compound | Pyridinium chlorochromate (PCC) | 4-Oxopentanenitrile | - |

| 2 | 4-Oxopentanenitrile | Peroxy acid (e.g., m-CPBA) | Ester Intermediate | Acetic acid and 2-cyanoethanoic acid (after hydrolysis) |

Role of Aziridinium Ion Intermediates

The formation of an aziridinium ion intermediate is a characteristic reaction of molecules containing a nitrogen atom (typically an amine) and a leaving group on an adjacent carbon. The nitrogen atom acts as an intramolecular nucleophile, displacing the leaving group to form a strained, three-membered heterocyclic cation.

In the case of this compound, the formation of an aziridinium ion is not a plausible or documented reaction pathway. The key reasons for this are:

Nature of the Nitrogen Atom: The nitrogen atom in a nitrile group is part of a carbon-nitrogen triple bond (C≡N). It is sp-hybridized and its lone pair of electrons resides in an sp orbital, making it significantly less nucleophilic than the sp3-hybridized nitrogen of an amine.

Lack of a Suitable Leaving Group: The typical mechanism for aziridinium ion formation requires a good leaving group (like a halide or a tosylate) on the carbon adjacent to the nitrogen-containing group. This compound lacks such a feature in its stable form.

Molecules that readily form aziridinium ions are typically β-haloamines or other 1,2-substituted amino compounds. The nucleophilic amine attacks the electrophilic carbon bearing the leaving group in an intramolecular SN2 reaction. The structure of this compound does not fit this required template. Therefore, the involvement of aziridinium ion intermediates in the chemical transformations of this compound is not considered a viable mechanistic pathway.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed information for structural elucidation.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR spectroscopy of 4-hydroxypentanenitrile reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the protons.

A typical ¹H NMR spectrum of this compound would be expected to show the following proton environments:

A doublet for the methyl (CH₃) protons adjacent to the chiral center.

A multiplet for the methine (CH) proton at the chiral center, split by the adjacent methyl and methylene (B1212753) protons.

Multiplets for the two methylene (CH₂) groups in the ethyl chain.

A signal for the hydroxyl (OH) proton, which can vary in chemical shift and may appear as a broad singlet.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy provides information about the carbon backbone of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The expected signals in the ¹³C NMR spectrum of this compound would correspond to:

The carbon of the methyl group (C5).

The carbon of the methine group attached to the hydroxyl group (C4).

The two methylene carbons in the ethyl chain (C2 and C3).

The carbon of the nitrile group (C1), which typically appears in the downfield region of the spectrum.

Determination of Diastereomeric Ratios

In cases where this compound is synthesized in a way that can produce diastereomers, NMR spectroscopy is a critical tool for determining the diastereomeric ratio. The signals for protons or carbons near the stereocenters will appear at slightly different chemical shifts for each diastereomer. By integrating the corresponding peaks in the ¹H NMR spectrum, the relative abundance of each diastereomer can be accurately quantified. High-resolution NMR techniques can be particularly useful for resolving overlapping signals in complex spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to its hydroxyl and nitrile groups.

Key vibrational frequencies in the IR spectrum of this compound include:

A broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding.

A sharp, medium-intensity absorption band around 2250 cm⁻¹, which is indicative of the C≡N stretching vibration of the nitrile group.

Absorption bands in the region of 3000-2850 cm⁻¹ corresponding to the C-H stretching vibrations of the aliphatic parts of the molecule.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3600-3200 (broad) |

| Nitrile (C≡N) | Stretching | ~2250 (sharp) |

| Alkane (C-H) | Stretching | 3000-2850 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₅H₉NO), HRMS can confirm the molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass. This technique is invaluable for confirming the identity of a newly synthesized compound or for analyzing samples with a high degree of certainty.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar and thermally labile molecules like this compound. This method allows for the determination of the compound's molecular weight with high accuracy and can provide insights into its structure through fragmentation analysis.

In a typical ESI-MS analysis of this compound, the compound is first dissolved in a suitable solvent, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, sometimes with the addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization. The resulting solution is then introduced into the E-SI source, where a high voltage is applied, causing the formation of a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound (C₅H₉NO), with a calculated monoisotopic mass of 99.0684 g/mol , the positive ion mode ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 100.0757. Depending on the solvent system and instrument conditions, adduct ions such as [M+Na]⁺ and [M+K]⁺ may also be observed. High-resolution mass spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule.

| Ion Species | Calculated m/z | Description |

| [M+H]⁺ | 100.0757 | Protonated molecule |

| [M+Na]⁺ | 122.0576 | Sodium adduct |

| [M+K]⁺ | 138.0315 | Potassium adduct |

This table is generated based on theoretical calculations and represents expected values in ESI-MS analysis.

Direct Analysis in Real Time Mass Spectrometry (DART)

Direct Analysis in Real Time (DART) mass spectrometry is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. This method is particularly useful for high-throughput screening and for the analysis of solid or liquid samples directly.

In a DART-MS analysis of this compound, a stream of heated, metastable gas (typically helium or nitrogen) is directed towards the sample. The excited gas molecules ionize atmospheric water molecules, which then protonate the analyte, leading to the formation of [M+H]⁺ ions. The resulting ions are then introduced into the mass spectrometer for analysis.

The key advantage of DART-MS is its speed and ease of use. A small amount of liquid this compound can be introduced on a glass rod or a specialized sample holder and placed in the DART gas stream. The resulting mass spectrum would be expected to show a prominent protonated molecule at m/z 100.0757, similar to ESI-MS. The technique is less prone to the formation of salt adducts compared to ESI-MS.

| Parameter | Typical Value |

| Ionization Mode | Positive |

| Gas | Helium or Nitrogen |

| Gas Temperature | 300-500 °C |

| Grid Electrode Voltage | 150-350 V |

| Source-to-MS distance | 10-20 mm |

This table outlines typical experimental parameters for DART-MS analysis.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.

Column chromatography is a preparative technique used to purify chemical compounds from a mixture. For the purification of this compound, a polar stationary phase such as silica (B1680970) gel is commonly employed. The choice of the mobile phase is critical for achieving good separation. A solvent system with moderate polarity, such as a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol), is typically used.

The separation is based on the differential partitioning of the components of the mixture between the stationary phase and the mobile phase. Due to the presence of a hydroxyl group and a nitrile group, this compound is a polar molecule and will adhere to the silica gel. By gradually increasing the polarity of the mobile phase (gradient elution), the compound can be selectively eluted from the column, leaving behind less polar impurities and eluting after more polar impurities. The progress of the separation is monitored by collecting fractions and analyzing them using a suitable technique, such as Thin Layer Chromatography.

| Stationary Phase | Mobile Phase System (Example) | Elution Order |

| Silica Gel (60 Å, 230-400 mesh) | Hexane-Ethyl Acetate gradient | Less polar impurities -> this compound -> More polar impurities |

This table provides a general guideline for the column chromatographic purification of this compound.

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive analytical technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. For this compound, TLC is typically performed on plates coated with a thin layer of silica gel containing a fluorescent indicator.

A small spot of the sample solution is applied to the baseline of the TLC plate, which is then placed in a sealed chamber containing a shallow layer of the mobile phase. As the mobile phase ascends the plate by capillary action, the components of the sample move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. The position of the compound is visualized under UV light (if it is UV active) or by staining with a suitable reagent.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound, stationary phase, and mobile phase. For this compound, a polar compound, the Rf value will be dependent on the polarity of the mobile phase. In a relatively non-polar solvent system, it will have a low Rf, while in a more polar system, its Rf will be higher.

| Stationary Phase | Mobile Phase System (Example) | Expected Rf Range |

| Silica Gel GF₂₅₄ | Ethyl Acetate / Hexane (1:1) | 0.3 - 0.5 |

This table shows a typical TLC system for the analysis of this compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values based on the molecular formula of this compound (C₅H₉NO). A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

The theoretical elemental composition of this compound is calculated as follows:

Molecular Weight: 99.13 g/mol

Carbon (C): (5 * 12.01 / 99.13) * 100% = 60.58%

Hydrogen (H): (9 * 1.01 / 99.13) * 100% = 9.15%

Nitrogen (N): (1 * 14.01 / 99.13) * 100% = 14.13%

Oxygen (O): (1 * 16.00 / 99.13) * 100% = 16.14% (often determined by difference)

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 60.58 | Experimental data required |

| Hydrogen (H) | 9.15 | Experimental data required |

| Nitrogen (N) | 14.13 | Experimental data required |

This table presents the theoretical elemental composition of this compound and provides a template for comparison with experimental results.

Computational Chemistry and Theoretical Studies

Electronic Structure Investigations

The electronic structure is fundamental to a molecule's chemical behavior. Investigations in this area would focus on the distribution of electrons and the nature of chemical bonds within 4-Hydroxypentanenitrile.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. A DFT study of this compound would calculate various properties, including its optimized geometry (bond lengths and angles), vibrational frequencies (corresponding to its infrared spectrum), and electronic properties like dipole moment and polarizability. These calculations would provide a foundational understanding of the molecule's structure. However, specific DFT-calculated data for this compound are not available in published literature.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. An analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. For this compound, this analysis would pinpoint the likely sites for nucleophilic and electrophilic attack. At present, there are no specific published studies detailing the HOMO-LUMO energies or orbital distributions for this compound.

Conformational Analysis and Molecular Stability

The flexibility of the pentanenitrile backbone allows the molecule to adopt various three-dimensional shapes, or conformations. Understanding the relative stability of these conformers is essential for predicting the molecule's behavior.

Predictions of Thermodynamic Stability

Theoretical calculations can predict the thermodynamic stability of different conformers by determining their relative energies (e.g., Gibbs free energy). By comparing the energies of conformers with and without intramolecular hydrogen bonds, researchers could definitively assess the energetic contribution of this interaction. Such predictive data on the thermodynamic stability of this compound's conformers are currently absent from the scientific literature.

Reaction Mechanism Modeling

Computational modeling is a powerful tool for mapping out the step-by-step pathways of chemical reactions. For this compound, this could involve modeling its synthesis, decomposition, or reactions involving its functional groups. By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed, providing insights into reaction rates and mechanisms. Currently, no specific computational models for reaction mechanisms involving this compound have been published.

Transition State Characterization

In the context of chemical reactions involving this compound, such as its formation or subsequent transformations, the characterization of transition states is of paramount importance. A transition state represents the highest energy point along a reaction coordinate, a fleeting geometry that dictates the kinetic feasibility of a chemical process. Computational methods, particularly those rooted in quantum mechanics, are adept at locating and characterizing these transient structures.

Theoretical chemists employ various algorithms to find transition state geometries. These methods typically involve energy minimization in all directions except for the one corresponding to the reaction pathway, which is maximized. Once a stationary point is located, a frequency calculation is performed. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the molecule moving along the reaction coordinate, for instance, the formation of a new carbon-carbon bond or the breaking of a bond during the hydrolysis of the nitrile group.

While specific transition state calculations for this compound are not extensively documented in publicly available literature, the principles can be illustrated by analogous reactions, such as the hydrolysis of nitriles. For the base-catalyzed hydrolysis of a nitrile, the transition state would involve the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. Computational modeling of this process would reveal the bond distances and angles of the atoms involved in this critical step.

Energy Profile Determination for Transformations

For a transformation involving this compound, such as its synthesis from a precursor or its conversion to a carboxylic acid, computational methods like Density Functional Theory (DFT) can be used to calculate the energies of all stationary points along the reaction pathway. The resulting energy profile would illustrate the energetic barriers that must be overcome for the reaction to proceed and the relative stability of the products compared to the reactants.

Table 1: Illustrative Energy Profile Data for a Hypothetical Transformation of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.1 |

| Products | -22.5 |

Note: This table is a hypothetical representation to illustrate the concept of an energy profile. Actual values would require specific quantum chemical calculations for a defined reaction.

Charge Distribution and Bonding Analysis

The distribution of electrons within a molecule is fundamental to its chemical and physical properties. Computational chemistry offers a suite of tools to analyze this distribution, providing insights into reactivity, intermolecular interactions, and the nature of chemical bonds.

Atomic Charge Calculations (e.g., Mulliken, Breneman Methods)

Several methods exist to partition the total electron density of a molecule among its constituent atoms, resulting in partial atomic charges. These charges are not physical observables but rather a useful conceptual tool for understanding molecular polarity and electrostatic interactions.

The Mulliken population analysis is a widely used method that partitions the electron density based on the contribution of atomic orbitals to the molecular orbitals. While computationally efficient, Mulliken charges can be sensitive to the choice of basis set.

The Breneman method , also known as the CHELPG (Charges from Electrostatic Potentials using a Grid based method), derives atomic charges by fitting them to reproduce the molecular electrostatic potential at a series of points around the molecule. This method is generally considered to provide a more physically meaningful representation of the electrostatic properties.

For this compound, these calculations would likely show a significant negative charge on the nitrogen and oxygen atoms due to their high electronegativity, and a corresponding positive charge on the carbon atoms bonded to them, as well as the hydroxyl hydrogen. This charge distribution highlights the electrophilic nature of the nitrile carbon and the nucleophilic and hydrogen-bond donating/accepting capabilities of the hydroxyl group.

Table 2: Hypothetical Atomic Charges for this compound Calculated by Different Methods

| Atom | Mulliken Charge (a.u.) | Breneman (CHELPG) Charge (a.u.) |

| N (Nitrile) | -0.45 | -0.52 |

| C (Nitrile) | +0.15 | +0.25 |

| O (Hydroxyl) | -0.65 | -0.75 |

| H (Hydroxyl) | +0.40 | +0.48 |

Note: This table presents hypothetical charge values for illustrative purposes. The actual charges would depend on the level of theory and basis set used in the calculation.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

Bond Order Calculations

Bond order is a measure of the number of chemical bonds between two atoms. In computational chemistry, bond orders can be calculated using various methods, such as the Wiberg bond index derived from NBO analysis or from the analysis of the electron density. For simple diatomic molecules, the bond order is an integer (1 for a single bond, 2 for a double bond, and 3 for a triple bond). In polyatomic molecules, especially those with delocalized electrons, bond orders can be non-integer values.

For this compound, bond order calculations would confirm the triple bond character of the C≡N group (with a bond order close to 3) and the single bond character of the C-C, C-H, C-O, and O-H bonds (with bond orders close to 1). Small deviations from integer values can provide insights into subtle electronic effects like hyperconjugation.

Applications in Complex Chemical Synthesis

Precursor Role in Pharmaceuticals and Agrochemicals

The dual functionality of 4-hydroxypentanenitrile makes it an attractive starting material for the synthesis of a variety of bioactive compounds. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents, while the hydroxyl group can be oxidized, protected, or converted into a leaving group for substitution reactions. This versatility allows for the efficient construction of molecular frameworks found in many pharmaceuticals and agrochemicals.

Synthesis of Specific Bioactive Compounds (e.g., β-GABOB, Carnitine Hydrochloride)

While direct synthetic pathways from this compound to β-GABOB (γ-Amino-β-hydroxybutyric acid) and Carnitine Hydrochloride are not extensively documented in readily available scientific literature, the structural similarities suggest its potential as a precursor. The synthesis of these compounds often involves intermediates with a hydroxyl group beta to a carboxyl or amino group, a structural motif that can be envisioned as derivable from this compound.

(R)-γ-amino-β-hydroxybutyric acid (β-GABOB) is a neurotransmitter analogue with anticonvulsant properties. wikipedia.org Its synthesis has been reported from various starting materials, including (2S,4R)-4-hydroxyproline and crotonic acid. google.comnih.gov

Levocarnitine (L-carnitine) is essential for fatty acid metabolism. creative-proteomics.com Industrial syntheses of L-carnitine hydrochloride often commence from precursors like ethyl 4-chloro-3-oxobutyrate or S-epichlorohydrin. epo.orgpatsnap.comgoogle.com A common route involves the synthesis of (R)-4-chloro-3-hydroxybutyronitrile, a close structural analogue of this compound, which is then converted to L-carnitine. google.com

| Compound | Common Precursors |

| β-GABOB | (2S,4R)-4-Hydroxyproline, Crotonic acid |

| Carnitine Hydrochloride | Ethyl 4-chloro-3-oxobutyrate, S-Epichlorohydrin |

Intermediate in Natural Product Total Synthesis (e.g., Fluvirucinins)